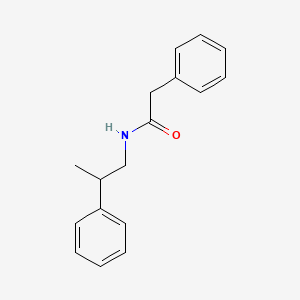![molecular formula C17H27N3O4S B5368182 3-({4-[(dimethylamino)methyl]-4-hydroxy-1-azepanyl}sulfonyl)-N-methylbenzamide](/img/structure/B5368182.png)
3-({4-[(dimethylamino)methyl]-4-hydroxy-1-azepanyl}sulfonyl)-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({4-[(dimethylamino)methyl]-4-hydroxy-1-azepanyl}sulfonyl)-N-methylbenzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as DMXAA or ASA404 and has been shown to exhibit anti-tumor activity in various preclinical models.
科学的研究の応用
DMXAA has been extensively studied for its potential anti-cancer activity. It has been shown to exhibit anti-tumor activity in various preclinical models, including breast, lung, and colon cancer. DMXAA has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as cisplatin and paclitaxel.
作用機序
The exact mechanism of action of DMXAA is not fully understood. However, it is believed to work by activating the immune system and inducing the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). These cytokines can then activate immune cells, such as macrophages, to attack and destroy tumor cells.
Biochemical and Physiological Effects:
DMXAA has been shown to induce the production of cytokines, such as TNF-alpha and IFN-gamma, in various preclinical models. It has also been shown to inhibit the growth of tumor blood vessels, which can lead to tumor starvation and cell death. DMXAA has been shown to have a short half-life in vivo, which limits its systemic toxicity.
実験室実験の利点と制限
DMXAA has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been extensively studied in preclinical models, which provides a wealth of information on its potential therapeutic applications. However, DMXAA has some limitations for lab experiments. It has a short half-life in vivo, which limits its systemic toxicity. It also has limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of DMXAA. One potential direction is the development of more potent and selective analogs of DMXAA. Another potential direction is the investigation of the combination of DMXAA with other chemotherapeutic agents. Additionally, the potential use of DMXAA in combination with immunotherapy agents, such as checkpoint inhibitors, is an area of active research. Finally, the investigation of the potential use of DMXAA in other diseases, such as autoimmune disorders, is an area of future research.
合成法
DMXAA can be synthesized by reacting 4-(dimethylamino)methyl-4-hydroxyazepan-1-one with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product can be further purified by recrystallization from a suitable solvent.
特性
IUPAC Name |
3-[4-[(dimethylamino)methyl]-4-hydroxyazepan-1-yl]sulfonyl-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-18-16(21)14-6-4-7-15(12-14)25(23,24)20-10-5-8-17(22,9-11-20)13-19(2)3/h4,6-7,12,22H,5,8-11,13H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBWNFCFHDRIJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCC(CC2)(CN(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{1-cyano-2-[5-(2,3-dichlorophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5368101.png)
![6-[4-(dimethylamino)benzylidene]-5-imino-2-(2-thienyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5368106.png)
![6-[(difluoromethyl)thio]-4-phenyl-2(1H)-quinazolinone](/img/structure/B5368111.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-2-methoxy-2-methylpropanamide](/img/structure/B5368127.png)

![4-(2,6-dimethylphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5368144.png)
![2-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-phenyl-5-(3-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride](/img/structure/B5368159.png)
![(3S*,5S*)-1-[3-(methylthio)propyl]-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5368164.png)
![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5368174.png)
![N~2~-acetyl-N~1~-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)serinamide](/img/structure/B5368180.png)
![{1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5368192.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-fluoropyrimidin-2-amine](/img/structure/B5368197.png)
![5-[(4-methoxyphenyl)amino]-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5368209.png)
![4-amino-2-({[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}amino)pyrimidine-5-carbonitrile](/img/structure/B5368212.png)